molecular formula C8H9N3O2S B1510389 Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate CAS No. 648411-36-3

Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate

Cat. No. B1510389
CAS RN: 648411-36-3
M. Wt: 211.24 g/mol
InChI Key: KZYZOJUONCUTLW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate is a heterocyclic compound . It is a part of the pyrazole family, which is a five-membered heterocycle containing two nitrogen atoms . Pyrazoles are extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent, and biological potencies .


Synthesis Analysis

The synthesis of this compound involves a simple and convenient route. The key intermediate, 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carbohydrazide, was prepared by Gewald’s synthesis . This intermediate reacted with various reagents to afford different fused and polyfunctional substituted .


Chemical Reactions Analysis

The key intermediate in the synthesis of this compound reacted with various reagents to afford different fused and polyfunctional substituted . This suggests that the compound can undergo a variety of chemical reactions.

Future Directions

Given the promising biological activities of pyrazoles and their derivatives, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . Therefore, Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate and related compounds could be considered as a precursor structure for further design of pesticides .

properties

IUPAC Name

ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-2-13-8(12)5-3-4-6(14-5)7(9)11-10-4/h3H,2H2,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYZOJUONCUTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00739121
Record name Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

648411-36-3
Record name 1H-Thieno[3,2-c]pyrazole-5-carboxylic acid, 3-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648411-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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